3-Bromo-6-isopropyl-4-nitro-1H-indazole
Overview
Description
3-Bromo-6-isopropyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, isopropyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isopropyl-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 6-isopropyl-1H-indazole followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-isopropyl-4-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 3-azido-6-isopropyl-4-nitro-1H-indazole.
Reduction: Formation of 3-bromo-6-isopropyl-4-amino-1H-indazole.
Oxidation: Formation of 3-bromo-6-carboxy-4-nitro-1H-indazole.
Scientific Research Applications
3-Bromo-6-isopropyl-4-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-6-isopropyl-4-nitro-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 3-Bromo-7-nitroindazole
- 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid
Uniqueness
3-Bromo-6-isopropyl-4-nitro-1H-indazole is unique due to the specific combination of bromine, isopropyl, and nitro groups, which confer distinct chemical and biological properties. This combination is not commonly found in other indazole derivatives, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-nitro-6-propan-2-yl-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-5(2)6-3-7-9(10(11)13-12-7)8(4-6)14(15)16/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTOTVVVHDKWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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